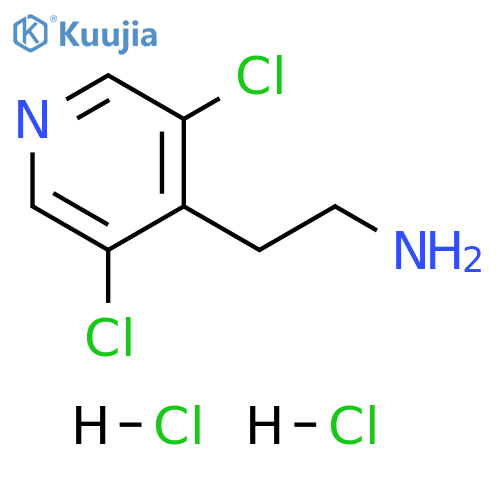Cas no 2418650-20-9 (2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride)

2418650-20-9 structure
商品名:2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride
2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-(3,5-Dichloropyridin-4-yl)ethan-1-amine dihydrochloride
- 4-Pyridineethanamine, 3,5-dichloro-, hydrochloride (1:2)
- EN300-21004612
- 2-(3,5-Dichloropyridin-4-yl)ethanamine;dihydrochloride
- 2418650-20-9
- Z2311328567
- 2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride
-
- インチ: 1S/C7H8Cl2N2.2ClH/c8-6-3-11-4-7(9)5(6)1-2-10;;/h3-4H,1-2,10H2;2*1H
- InChIKey: SGTRUMABHITWSV-UHFFFAOYSA-N
- ほほえんだ: C1=NC=C(Cl)C(CCN)=C1Cl.[H]Cl.[H]Cl
計算された属性
- せいみつぶんしりょう: 263.956859g/mol
- どういたいしつりょう: 261.959809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 111
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9Ų
2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-21004612-2.5g |
2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride |
2418650-20-9 | 95% | 2.5g |
$2071.0 | 2023-09-16 | |
| Aaron | AR027ZH8-500mg |
2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride |
2418650-20-9 | 95% | 500mg |
$1158.00 | 2025-02-15 | |
| 1PlusChem | 1P027Z8W-5g |
2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride |
2418650-20-9 | 95% | 5g |
$3851.00 | 2024-05-21 | |
| 1PlusChem | 1P027Z8W-2.5g |
2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride |
2418650-20-9 | 95% | 2.5g |
$2622.00 | 2024-05-21 | |
| 1PlusChem | 1P027Z8W-250mg |
2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride |
2418650-20-9 | 95% | 250mg |
$710.00 | 2024-05-21 | |
| Aaron | AR027ZH8-100mg |
2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride |
2418650-20-9 | 95% | 100mg |
$529.00 | 2025-02-15 | |
| Aaron | AR027ZH8-250mg |
2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride |
2418650-20-9 | 95% | 250mg |
$746.00 | 2025-02-15 | |
| Enamine | EN300-21004612-5.0g |
2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride |
2418650-20-9 | 95% | 5g |
$3065.0 | 2023-05-20 | |
| Enamine | EN300-21004612-0.25g |
2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride |
2418650-20-9 | 95% | 0.25g |
$524.0 | 2023-09-16 | |
| Enamine | EN300-21004612-0.5g |
2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride |
2418650-20-9 | 95% | 0.5g |
$824.0 | 2023-09-16 |
2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride 関連文献
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
2418650-20-9 (2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride) 関連製品
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
